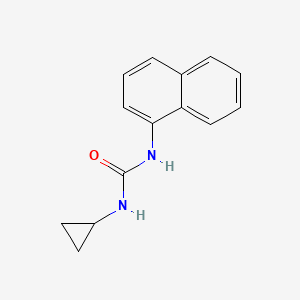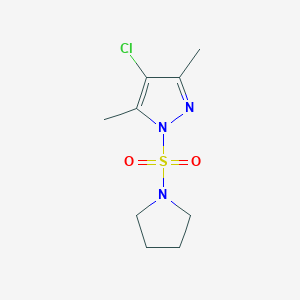![molecular formula C15H20N2O3S B4973796 [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol, also known as BIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIM belongs to the class of imidazole-derived compounds and has been found to possess unique biological properties that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol is not fully understood. However, it has been proposed that [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol exerts its biological effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has also been found to regulate the expression of various genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol is its potent biological activity, which makes it a valuable tool for studying various biological processes. However, one of the limitations of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol. One potential area of investigation is the development of novel drug formulations that can enhance the solubility and bioavailability of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol. Another area of research could be the identification of new targets and signaling pathways that are regulated by [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol. Additionally, further studies are needed to investigate the potential of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol as a therapeutic agent in various diseases, including cancer and inflammation.
Métodos De Síntesis
The synthesis of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol involves the reaction of benzyl bromide with isobutylsulfonyl chloride to form the intermediate compound, which is then subjected to cyclization with imidazole in the presence of a base. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-12(2)11-21(19,20)15-16-8-14(10-18)17(15)9-13-6-4-3-5-7-13/h3-8,12,18H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRHVURPEPFMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-chlorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4973713.png)
![N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4973723.png)
![8-tert-butyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4973738.png)

![5-(1-naphthyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4973763.png)
![N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4973765.png)

![[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)
![2-[(4-allyl-5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4973777.png)
![3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B4973785.png)

![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)
![3-(4-chlorophenyl)-2-ethyl-5,7-dimethyl-6-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4973819.png)